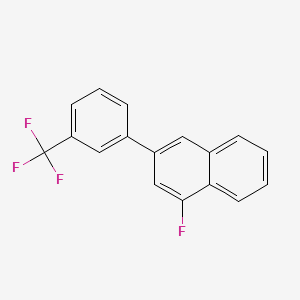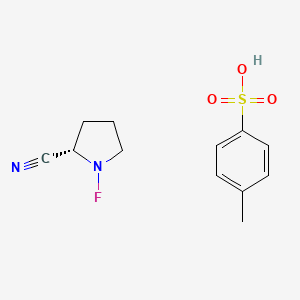
(2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a cyano group, a fluoro substituent, and a pyrrolidine ring. The p-toluenesulfonate group further enhances its chemical properties, making it a versatile compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Fluoro Group: The fluoro substituent is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Addition of the Cyano Group: The cyano group is incorporated through a nucleophilic addition reaction using a cyanide source like sodium cyanide.
Formation of the p-Toluenesulfonate Salt: The final step involves the reaction of the intermediate compound with p-toluenesulfonyl chloride in the presence of a base to form the p-toluenesulfonate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluoro group can enhance the compound’s binding affinity to target proteins. The pyrrolidine ring provides structural stability, allowing the compound to effectively interact with enzymes and receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-cyano-(4R)-fluoro-pyrrolidine hydrochloride
- (2S)-cyano-(4R)-fluoro-pyrrolidine acetate
- (2S)-cyano-(4R)-fluoro-pyrrolidine sulfate
Uniqueness
(2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate stands out due to its enhanced solubility and stability provided by the p-toluenesulfonate group. This makes it more suitable for certain applications compared to its counterparts.
Properties
Molecular Formula |
C12H15FN2O3S |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
(2S)-1-fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H7FN2/c1-6-2-4-7(5-3-6)11(8,9)10;6-8-3-1-2-5(8)4-7/h2-5H,1H3,(H,8,9,10);5H,1-3H2/t;5-/m.0/s1 |
InChI Key |
UNOGBRLKAJZWPN-ZSCHJXSPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](N(C1)F)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-([1,1'-Biphenyl]-2-yl)-4H-1-benzopyran-4-one](/img/structure/B11837571.png)
![Propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11837574.png)
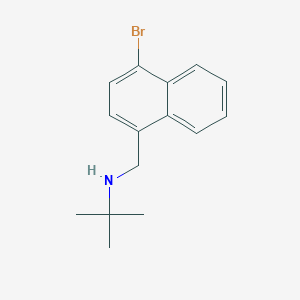
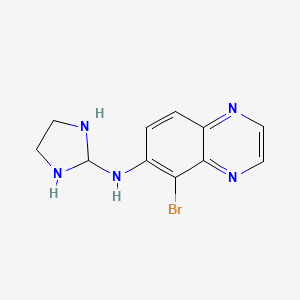

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[B]thiophene-3-carbaldehyde](/img/structure/B11837593.png)
![N'-(Acetyloxy)[(5-chloroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11837601.png)
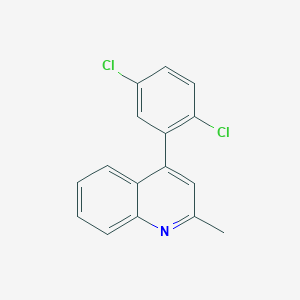

![4H-1-Benzopyran-4-one, 8-[(dimethylamino)methyl]-7-hydroxy-2-phenyl-](/img/structure/B11837611.png)

